molecular formula C19H14N2O B2627632 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-56-6

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2627632
CAS No.: 338954-56-6
M. Wt: 286.334
InChI Key: WSQOGCJYUBEXCP-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a benzyl group, a phenyl group, and a nitrile group

Scientific Research Applications

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the benzyl group, which may affect its reactivity and biological activity.

    1-Benzyl-2-oxo-3-pyridinecarbonitrile: Similar structure but without the phenyl group, leading to different chemical properties.

Uniqueness: 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups enhances its reactivity and allows for diverse modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-benzyl-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c20-12-17-11-18(16-9-5-2-6-10-16)14-21(19(17)22)13-15-7-3-1-4-8-15/h1-11,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQOGCJYUBEXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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